Bis(2-bromoethyl)amine hydrochloride
CAS No.:
Cat. No.: VC13920255
Molecular Formula: C4H10Br2ClN
Molecular Weight: 267.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10Br2ClN |
|---|---|
| Molecular Weight | 267.39 g/mol |
| IUPAC Name | 2-bromo-N-(2-bromoethyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C4H9Br2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H |
| Standard InChI Key | KQNQMJGLQUOXJG-UHFFFAOYSA-N |
| Canonical SMILES | C(CBr)NCCBr.Cl |
Introduction
Structural and Molecular Characteristics
Bis(2-bromoethyl)amine hydrochloride belongs to the class of nitrogen mustards, alkylating agents known for their ability to modify DNA structure. Its molecular formula is , with a molecular weight of 267.39 g/mol . The compound consists of a central amine group bonded to two 2-bromoethyl chains, with a hydrochloride counterion stabilizing the structure.
Crystallography and Stereochemistry
While X-ray crystallographic data for this specific compound remains unpublished, analogous nitrogen mustards exhibit tetrahedral geometry around the nitrogen atom. The bromine atoms’ electronegativity influences the molecule’s polarity, contributing to its solubility in polar solvents like water and methanol .
Synthesis and Production
Synthetic Routes
The synthesis of bis(2-bromoethyl)amine hydrochloride typically involves bromination of diethanolamine derivatives. A method analogous to the synthesis of bis(2-chloroethyl)amine hydrochloride (CAS 821-48-7) involves reacting diethanolamine with hydrobromic acid (HBr) in a halogenated solvent . For example:
-
Reaction Setup: Diethanolamine is dissolved in 1,2-dichloroethane.
-
Bromination: Excess HBr is introduced under reflux, leading to the substitution of hydroxyl groups with bromine atoms.
-
Salt Formation: The product is treated with hydrochloric acid to precipitate the hydrochloride salt .
This method yields the target compound in high purity, though optimization of reaction time and temperature is critical to minimize side reactions such as oligomerization .
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to enhance yield and reduce degradation. Key parameters include:
-
Temperature: 50–60°C to balance reaction rate and stability .
-
Solvent: Halogenated solvents (e.g., dichloroethane) to solubilize intermediates.
-
Purification: Recrystallization from methanol/diethyl ether mixtures .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 267.39 g/mol | |
| Melting Point | Not reported | – |
| Solubility (Water) | >100 g/L (analogous to ) | |
| Appearance | White crystalline powder | |
| Stability | Hygroscopic; decomposes at neutral pH |
The compound’s high solubility in water facilitates its use in aqueous reaction systems, though its hygroscopic nature necessitates storage under anhydrous conditions .
Chemical Reactivity and Degradation
Alkylation Mechanism
Bis(2-bromoethyl)amine hydrochloride acts as a bifunctional alkylating agent. In aqueous solutions, the bromoethyl groups undergo nucleophilic substitution, forming aziridinium intermediates that alkylate DNA nucleophiles (e.g., guanine N7) . This mechanism underpins its cytotoxicity and utility in cancer therapy.
Degradation Pathways
Proton nuclear magnetic resonance (NMR) studies of analogous haloethylamines reveal rapid degradation upon neutralization :
-
Intramolecular Cyclization: Forms aziridine derivatives.
-
Intermolecular Polymerization: Leads to oligomeric byproducts.
-
Hydrolysis: Generates ethanolamine derivatives and bromide ions .
These reactions are accelerated in the bromo derivative compared to chloro analogs due to bromine’s superior leaving-group ability .
Pharmaceutical and Industrial Applications
Anticancer Drug Synthesis
Bis(2-bromoethyl)amine hydrochloride serves as an intermediate in quinone phosphorodiamidate prodrugs targeting DT-diaphorase, an enzyme overexpressed in solid tumors . These prodrugs release cytotoxic alkylating agents selectively in tumor tissues, minimizing systemic toxicity .
Antidepressant Development
The compound is a key precursor in synthesizing trazodone impurities and vortioxetine analogs, which modulate serotonin receptors for treating major depressive disorders .
Analytical Characterization
Spectroscopic Methods
-
NMR: NMR (DO) shows signals at δ 3.6–3.8 ppm (CHBr) and δ 2.9–3.1 ppm (NCH) .
-
Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 267.39 .
Chromatography
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume